molecular formula C18H30BN3O3Si B13893193 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine CAS No. 1472616-18-4

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13893193
CAS No.: 1472616-18-4
M. Wt: 375.3 g/mol
InChI Key: HTQGOYVUURRWOR-UHFFFAOYSA-N
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Description

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine is a complex organic compound that features a boronate ester and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a reaction with a boronic acid or boronate ester precursor.

    Attachment of the Trimethylsilyl Group: This step involves the reaction of the intermediate with a trimethylsilyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions could target the pyrazolopyridine core or the boronate ester.

    Substitution: The compound can participate in substitution reactions, especially at the trimethylsilyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology

    Bioconjugation: The boronate ester group can be used for bioconjugation with biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine would depend on its specific application. Generally, the boronate ester group can interact with various molecular targets, while the pyrazolopyridine core may participate in binding or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Boronate Esters: Other compounds containing boronate ester groups.

    Pyrazolopyridines: Compounds with similar pyrazolopyridine cores.

Properties

CAS No.

1472616-18-4

Molecular Formula

C18H30BN3O3Si

Molecular Weight

375.3 g/mol

IUPAC Name

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridin-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)16-14-8-9-20-12-15(14)22(21-16)13-23-10-11-26(5,6)7/h8-9,12H,10-11,13H2,1-7H3

InChI Key

HTQGOYVUURRWOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CN=C3)COCC[Si](C)(C)C

Origin of Product

United States

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